(R)-Benzyl 3-methylpiperazine-1-carboxylate CAS number and properties
(R)-Benzyl 3-methylpiperazine-1-carboxylate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Benzyl 3-methylpiperazine-1-carboxylate, a chiral intermediate valuable in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its role as a key building block in the synthesis of complex molecules.
Physicochemical Properties
(R)-Benzyl 3-methylpiperazine-1-carboxylate is commercially available as both a free base and a hydrochloride salt. The properties of both forms are summarized below for easy reference and comparison.
| Property | (R)-Benzyl 3-methylpiperazine-1-carboxylate (Free Base) | (R)-Benzyl 3-methylpiperazine-1-carboxylate HCl (Salt) |
| CAS Number | 623586-00-5[1][2] | 1217831-52-1[3] |
| Molecular Formula | C₁₃H₁₈N₂O₂[1] | C₁₃H₁₉ClN₂O₂[3] |
| Molecular Weight | 234.29 g/mol [1][4] | 270.76 g/mol [3] |
| Physical Form | Liquid | Solid |
| Boiling Point | 358.0 ± 30.0 °C at 760 mmHg[1] | Not available |
| Flash Point | 170.3 ± 24.6 °C[1] | Not available |
| Density | 1.1 ± 0.1 g/cm³[1] | Not available |
| Refractive Index | 1.531[1] | Not available |
| Purity | Typically ≥97% or ≥98%[2] | Typically ≥95%[3] |
| Storage Temperature | Room temperature or 2-8°C; protect from light[5] | Room temperature[3] |
| InChI Key | JRPIQMPFKMFAOX-LLVKDONJSA-N | Not available |
| Synonyms | benzyl (3R)-3-methyl-1-piperazinecarboxylate, 1-CBZ-(R)-3-METHYLPIPERAZINE[1] | benzyl (3R)-3-methylpiperazine-1-carboxylate,hydrochloride[3] |
Synthesis and Experimental Protocol
The synthesis of piperazine derivatives can generally be achieved by reacting piperazine-ring-containing compounds as substrates.[7] For monosubstituted piperazines, the use of protecting groups like tert-butyloxycarbonyl (Boc) is a widely accepted method to ensure selectivity.[6]
Generalized Synthetic Route
The logical approach involves the reaction of (R)-3-methylpiperazine with a benzylating agent. To ensure mono-benzylation at the desired nitrogen (position 1), a protection-functionalization-deprotection sequence is often employed, though direct benzylation under controlled conditions is also feasible. Here, we outline a direct synthesis using benzyl chloroformate.
Materials
-
(R)-2-Methylpiperazine
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Benzyl chloroformate (CbzCl)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
-
Hexanes
Equipment
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Rotary evaporator
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Separatory funnel
-
Standard laboratory glassware
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Flash chromatography system (optional, for high purity)
Procedure
-
Reaction Setup : Dissolve (R)-2-methylpiperazine (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzylating Agent : Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Work-up : Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (R)-Benzyl 3-methylpiperazine-1-carboxylate as a liquid.
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of (R)-Benzyl 3-methylpiperazine-1-carboxylate.
Caption: A flowchart illustrating the key stages in the synthesis of (R)-Benzyl 3-methylpiperazine-1-carboxylate.
Applications in Drug Discovery
(R)-Benzyl 3-methylpiperazine-1-carboxylate and its enantiomer are valuable chiral intermediates in drug synthesis.[4] The piperazine ring is a common scaffold in many marketed drugs, including antibacterial, antiallergic, and antipsychotic agents.[7] This is due to the ability of the piperazine nucleus to form multiple hydrogen bonds, modulate acid-base properties, and influence the fat-water partition coefficients of molecules, thereby improving their pharmacokinetic profiles.[7]
The (S)-enantiomer, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is noted for its use as an important intermediate in the synthesis of cholinergic neurotransmitter agonists.[4] By extension, the (R)-enantiomer serves as a crucial building block for introducing the (R)-3-methylpiperazine moiety into drug candidates, allowing for stereospecific interactions with biological targets. Its use is prevalent in life sciences, pharmaceutical science, and organic synthesis as a key molecular building block for creating novel therapeutic agents.[1]
References
- 1. echemi.com [echemi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Page loading... [guidechem.com]
- 7. connectjournals.com [connectjournals.com]
